molecular formula C8H15F2NO B2610187 [1-Amino-4-(difluoromethyl)cyclohexyl]methanol CAS No. 2172454-26-9

[1-Amino-4-(difluoromethyl)cyclohexyl]methanol

Cat. No.: B2610187
CAS No.: 2172454-26-9
M. Wt: 179.211
InChI Key: ODEMXOMNGIJFIA-UHFFFAOYSA-N
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Description

[1-Amino-4-(difluoromethyl)cyclohexyl]methanol (CAS 2172454-26-9) is a high-value, pharmaceutically relevant building block supplied with a minimum purity of 95% . This compound features a cyclohexane ring scaffold substituted with both an amino group and a difluoromethyl group, a combination that offers unique electronic and steric properties for advanced chemical synthesis. The primary research application of this chemical is in the field of medicinal chemistry and drug discovery, particularly as a key synthetic intermediate for the development of mechanism-based inactivators (MBIs) . Compounds with difluoromethylene groups incorporated into six-membered ring systems have demonstrated significant potential as selective inactivators of enzymes like human ornithine aminotransferase (hOAT), a promising therapeutic target in hepatocellular carcinoma (HCC) and other cancers . The presence of the difluoromethyl group is a critical structural motif, as the introduction of fluorine atoms can dramatically alter a molecule's chemical reactivity, metabolic stability, and overall biological properties . Researchers utilize this compound to create complex, fluorinated nitrogen heterocycles, which are core structural components found in a wide variety of synthetic pharmaceutical agents and biologically active molecules . Its functional groups—the primary amine and the primary alcohol—provide versatile handles for further chemical modification, enabling its integration into larger, more complex molecular architectures via techniques such as solid-phase peptide synthesis (SPPS) or other coupling strategies . This makes it a valuable reagent for chemists working on the synthesis of "difficult sequences" or hydrophobic peptides, as well as for the rational design of novel covalent enzyme inhibitors. Intended Use & Disclaimer: This product is provided For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

[1-amino-4-(difluoromethyl)cyclohexyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F2NO/c9-7(10)6-1-3-8(11,5-12)4-2-6/h6-7,12H,1-5,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODEMXOMNGIJFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(F)F)(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-Amino-4-(difluoromethyl)cyclohexyl]methanol typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and continuous flow processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

[1-Amino-4-(difluoromethyl)cyclohexyl]methanol serves as an important intermediate in the synthesis of complex organic molecules. Its difluoromethyl group significantly alters the electronic properties of the molecule, facilitating various chemical reactions that are crucial for constructing more intricate structures .

Biochemical Studies

In biochemical research, this compound is utilized to study the interactions between fluorinated compounds and biological systems. The presence of fluorine atoms can influence the pharmacokinetics and bioavailability of drugs, making this compound a subject of interest in understanding these dynamics .

Drug Development

The compound is being explored as a building block in pharmaceutical development, particularly for drugs targeting specific enzymes or receptors. Its unique binding properties due to the difluoromethyl group enhance its affinity towards biological targets, which can lead to improved therapeutic efficacy .

Case Study 1: Drug Design

A study highlighted the use of this compound in designing inhibitors for specific enzymes involved in metabolic pathways. The difluoromethyl group was found to enhance binding affinity compared to compounds lacking this feature, demonstrating its potential in creating more effective pharmaceuticals .

Case Study 2: Antimicrobial Activity

Research has shown that derivatives of this compound exhibit significant antimicrobial activity against various microbial strains. The incorporation of this compound into novel formulations resulted in enhanced inhibition rates compared to traditional antimicrobial agents .

Mechanism of Action

The mechanism of action of [1-Amino-4-(difluoromethyl)cyclohexyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoromethyl group enhances its binding affinity and specificity towards these targets. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with [1-Amino-4-(difluoromethyl)cyclohexyl]methanol, differing primarily in substituents and fluorine placement:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C9H16F2NO 207.23 1-NH2, 4-CF2H, CH2OH High metabolic stability; balanced lipophilicity
[4-Amino-1-(hydroxymethyl)cyclohexyl]methanol hydrochloride (CAS 2408968-41-0) C8H16ClNO2 195.7 (HCl salt) 4-NH2, 1-CH2OH (hydrochloride salt) Enhanced aqueous solubility due to HCl salt; lacks fluorine
{1-[(2,2-Difluoroethyl)amino]-4-methylcyclohexyl}methanol (CAS 1248952-26-2) C10H19F2NO 207.26 1-(2,2-difluoroethyl)NH, 4-CH3, CH2OH Increased lipophilicity from methyl and difluoroethyl groups; lower polarity
(4-Aminocyclohexyl)methanol C7H15NO 129.20 4-NH2, CH2OH Minimal lipophilicity; rapid metabolism due to absence of fluorine

Key Comparative Insights

Fluorine Impact: The difluoromethyl group in the target compound provides metabolic stability and moderate lipophilicity, whereas non-fluorinated analogs like (4-Aminocyclohexyl)methanol exhibit faster clearance .

Solubility and Bioavailability: The hydrochloride salt of [4-Amino-1-(hydroxymethyl)cyclohexyl]methanol (CAS 2408968-41-0) demonstrates superior aqueous solubility due to ionic character, though its lack of fluorine limits membrane permeability .

Synthetic Accessibility: Fluorinated analogs like the target compound and {1-[(2,2-Difluoroethyl)amino]-4-methylcyclohexyl}methanol require specialized fluorination steps (e.g., using DIBAL-H or fluorinating agents), as seen in and , which may complicate synthesis compared to non-fluorinated derivatives .

Biological Activity

[1-Amino-4-(difluoromethyl)cyclohexyl]methanol, identified by the CAS number 2172454-26-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexyl ring with an amino group and a difluoromethyl substituent. Its unique structure allows for interactions with various biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. The compound may exert its effects through:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways, which may lead to altered cellular functions.
  • Receptor Modulation : It is hypothesized that this compound interacts with neurotransmitter receptors, potentially influencing signaling pathways related to mood and cognition.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting potential use in treating infections.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects on cancer cell lines, leading to cell cycle arrest and apoptosis:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)25Induction of apoptosis
A549 (Lung)30Cell cycle arrest at G2/M phase
HCT116 (Colon)20Inhibition of proliferation

These findings align with studies showing that similar compounds can inhibit tumor growth through various mechanisms, including the modulation of apoptotic pathways and cell cycle regulation.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are also noteworthy. Research indicates that it may reduce levels of pro-inflammatory cytokines, thus providing a therapeutic avenue for conditions characterized by inflammation.

Case Studies

  • Anticancer Efficacy in MCF-7 Cells :
    A study investigated the effects of this compound on MCF-7 breast cancer cells. Results showed a significant reduction in cell viability at concentrations above 20 µM, with evidence of apoptosis indicated by increased LDH enzyme activity in treated cells compared to controls .
  • Inhibition of Pro-inflammatory Cytokines :
    Another study evaluated the compound's ability to inhibit IL-6 and TNF-α production in vitro. At a concentration of 10 µg/mL, this compound demonstrated a reduction in these cytokines by approximately 70%, suggesting its potential as an anti-inflammatory agent .

Comparative Analysis

When compared to other compounds with similar structures, this compound exhibits unique properties that enhance its biological activity:

Compound Activity Type Notable Effects
Compound AAntimicrobialEffective against Gram-positive bacteria
Compound BAnticancerHigh cytotoxicity in lung cancer cells
This compoundAntimicrobial/Anticancer/Anti-inflammatoryMulti-target potential

Q & A

Q. What are the common synthetic routes for [1-Amino-4-(difluoromethyl)cyclohexyl]methanol, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, such as:

  • Cyclohexane ring functionalization : Introduction of difluoromethyl and amino groups via halogenation followed by nucleophilic substitution or catalytic fluorination .
  • Reductive amination : Conversion of ketone intermediates to the amino alcohol using reducing agents like sodium borohydride or lithium aluminum hydride .
  • Solvent selection : Methanol or ethanol is often used for solubility and stability, with temperature control (e.g., 0–25°C) to minimize side reactions .
    Key optimization parameters include pH adjustment to stabilize intermediates and stoichiometric balancing of fluorinating agents to avoid over- or under-functionalization .

Q. How is the structural characterization of this compound performed?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm the cyclohexyl backbone, while 19^{19}F NMR identifies the difluoromethyl group (JFFJ_{F-F} coupling constants ~230–250 Hz) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (179.21 g/mol) and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemistry and spatial arrangement, critical for understanding conformational flexibility .

Q. What is the role of the difluoromethyl group in modulating the compound’s physicochemical and biological properties?

The difluoromethyl group:

  • Enhances metabolic stability by resisting oxidative degradation compared to non-fluorinated analogs .
  • Influences lipophilicity (logP), improving membrane permeability while maintaining solubility in polar solvents like methanol or water .
  • Modulates hydrogen-bonding interactions in target binding, as shown in docking studies with enzymes or receptors .

Advanced Research Questions

Q. How does the stereochemistry of the cyclohexyl ring impact reactivity and target engagement?

  • Conformational analysis : Chair vs. boat conformations affect steric accessibility. For example, axial vs. equatorial positioning of the difluoromethyl group alters nucleophilic attack rates in SN2 reactions .
  • Steric hindrance : Bulky substituents on the cyclohexyl ring can limit access to catalytic pockets in enzymes, as observed in cyclohexyl benzoate synthesis .
  • Chiral resolution : Use of chiral HPLC or enzymatic resolution methods (e.g., lipases) separates enantiomers for activity comparison .

Q. What strategies address solubility challenges in aqueous and organic phases during formulation?

  • Co-solvent systems : Methanol-water mixtures (e.g., 70:30 v/v) enhance solubility while maintaining stability .
  • Salt formation : Protonation of the amino group with HCl or acetic acid improves aqueous solubility .
  • Nanoparticle encapsulation : Lipid-based carriers or cyclodextrin complexes mitigate precipitation in biological assays .

Q. How can computational modeling guide the design of derivatives with improved activity?

  • Molecular dynamics (MD) simulations : Predict conformational stability in solvent environments (e.g., methanol, DMSO) .
  • Density Functional Theory (DFT) : Calculates electronic effects of fluorine substitution on pKa and redox potentials .
  • Structure-Activity Relationship (SAR) databases : Cross-referencing with Cambridge Structural Database (CSD) entries identifies optimal substituent patterns for target binding .

Data Contradictions and Resolution

  • Synthetic yields : Variations in reported yields (e.g., 65–75% for similar amines ) may arise from differences in solvent purity or catalyst loading. Standardized protocols are recommended.
  • Biological activity disparities : Inconsistent IC50_{50} values across studies could reflect assay conditions (e.g., methanol vs. DMSO stock solutions). Normalization to solvent-free controls is critical .

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